Thallium trinitrate

Organic Synthesis Ring Contraction Indane Derivatives

Researchers requiring oxidative rearrangement of 1,2-dihydronaphthalenes to indane scaffolds or regioselective ring expansion for 19-norsteroid synthesis face significant yield gaps with alternative oxidants. Thallium trinitrate (TTN) addresses these challenges with validated performance: • Indane scaffolds: 61-88% yield vs. 18-34% with hypervalent iodine(III) alternatives. • K10 clay-supported TTN: 85-90% yields with accelerated kinetics and simplified workup via insoluble Tl(I) precipitation. • Selective thioacetal hydrolysis without affecting oxidation-sensitive groups-critical for multi-step total synthesis. Supplied as the trihydrate (CAS 13453-38-8), ≥99.5% metals basis. Ships under UN2727 (Class 6.1/5.1, PG II) hazardous goods compliance. Business account verification required.

Molecular Formula N3O9Tl
Molecular Weight 390.4 g/mol
CAS No. 13746-98-0
Cat. No. B076937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium trinitrate
CAS13746-98-0
Molecular FormulaN3O9Tl
Molecular Weight390.4 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3]
InChIInChI=1S/3NO3.Tl/c3*2-1(3)4;/q3*-1;+3
InChIKeyKLBIUKJOZFWCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium Trinitrate Profile & Procurement


Thallium trinitrate (TTN), also known as thallium(III) nitrate or thallic nitrate with the formula Tl(NO₃)₃, is an inorganic thallium(III) salt typically supplied as the trihydrate form (CAS 13453-38-8) [1]. It is a colorless crystalline solid with a melting point of 102–105 °C (trihydrate) and a molecular weight of 390.40 g/mol (anhydrous) or 444.44 g/mol (trihydrate) . As a strong oxidizing agent containing thallium in the +3 oxidation state, TTN hydrolyzes in water and decomposes upon heating, releasing toxic nitrogen oxide vapors [2]. Its procurement is strictly limited to research and development applications, governed by acute toxicity classifications (oral/inhalation Category 2) and oxidizer hazard labeling (H272, H300, H330) .

Oxidative rearrangement & ring contraction reagent
Trihydrate form for organic synthesis
Strictly research-use due to acute toxicity

Why Thallium Trinitrate Substitution Fails


Substituting thallium trinitrate with other thallium(III) salts such as thallium triacetate (TTA) or thallium tris-trifluoroacetate (TTFA), or with alternative metal-based oxidants like lead tetraacetate or hypervalent iodine reagents, frequently results in substantial deviations in reaction yield, product selectivity, and reaction rate . The reactivity of thallium(III) salts in oxidative rearrangements and ring contractions is strongly modulated by the electron-withdrawing ability of the coordinated anion, with the nitrate anion conferring a distinct reactivity profile compared to acetate or trifluoroacetate counterions [1]. Furthermore, the poor nucleophilicity of the nitrate ion minimizes its incorporation into final products, a characteristic not uniformly shared by alternative oxidants . The quantitative evidence below substantiates why generic substitution is not scientifically or operationally justified.

Other Tl(III) salts (TTA, TTFA) may shift reactivity due to anion counterion effects.
Hypervalent iodine reagents (e.g., HTIB) may produce lower product yields.
Nitrate’s low nucleophilicity may reduce byproduct incorporation; not shared by all oxidants.

Thallium Trinitrate Performance Evidence


Indane Synthesis Yield vs. HTIB

In a comparative study of ring contraction reactions for indane synthesis, thallium trinitrate trihydrate (TTN·3H₂O) achieved substantially higher product yields than the hypervalent iodine(III) reagent HTIB (hydroxy(tosyloxy)iodo)benzene) under identical solvent conditions [1]. The yield advantage for TTN is both substantial and reproducible across multiple substrates, establishing TTN as the higher-efficiency oxidant for this transformation class [2].

Indane Yield TTN vs HTIB
Head-to-head
61–88% (TTN) vs 18–34% (HTIB) in ring contraction
Supports yield optimization in ring contraction
Based on single comparative study
Organic Synthesis Ring Contraction Indane Derivatives Oxidative Rearrangement

Supported on K10 Clay vs. Unsupported TTN

Deposition of thallium trinitrate on acid-activated montmorillonite clay (K10) produces a heterogeneous reagent system that markedly improves reaction rates and product selectivity compared to unsupported homogeneous TTN [1]. The patent literature explicitly claims 'essentially instantaneous reactions' and 'essentially complete conversion' with the supported reagent system, representing a step-change in reaction efficiency relative to the homogeneous counterpart [2].

K10-Supported vs Unsupported
Head-to-head
Reported instantaneous reactions, essentially complete conversion with K10 clay
Supports throughput screening context
Patent-based evidence
Heterogeneous Catalysis Oxythallation Supported Reagents Process Chemistry

Application Scope vs. Other Thallium(III) Salts

Among the three most common thallium(III) salts employed in organic synthesis, thallium trinitrate possesses the broadest demonstrated application scope . This broader utility profile translates to greater versatility for synthetic laboratories, as TTN can be applied to a wider array of oxidative transformations without the need to stock multiple specialized thallium(III) salts [1].

Application Scope
Class-level
Broadest demonstrated scope among common Tl(III) salts
Versatility context based on literature review
Review-based inference; data to verify
Thallium Chemistry Oxidizing Agents Organic Synthesis Reagent Selection

Aquatic Toxicity vs. Thallium(III) Chloride & Acetate

In standardized acute aquatic toxicity testing with Daphnia magna, thallium trinitrate exhibits the highest acute toxicity among the tested thallium(III) salts [1]. The 48-hour LC50 value for TTN is approximately 8.5-fold lower than that of thallium(III) acetate and 2.5-fold lower than thallium(III) chloride [2]. This differential toxicity profile carries significant implications for waste handling, environmental release prevention, and regulatory compliance.

Aquatic Toxicity (48h LC50)
Head-to-head
24 µg/L (TTN) vs 61 (TlCl₃) vs 203 (Tl acetate)
Mandates stringent waste management protocols
Higher toxicity relative to other Tl(III) salts
Environmental Toxicology Aquatic Toxicity Risk Assessment Safety Compliance

Thallium Trinitrate Application Scenarios


Indane Synthesis via Oxidative Ring Contraction

For synthetic routes requiring the conversion of 1,2-dihydronaphthalenes or related substrates to indane scaffolds, thallium trinitrate in trimethyl orthoformate provides yields in the 61–88% range, substantially outperforming hypervalent iodine(III) alternatives (HTIB: 18–34% yield) . This yield advantage justifies selecting TTN when indane product quantity is the primary optimization criterion, particularly in natural product synthesis campaigns where the indane motif is a key pharmacophore .

Alkene Rearrangement on K10 Clay Support

When reaction throughput and conversion efficiency are paramount, TTN supported on acid-activated montmorillonite K10 clay enables oxidative rearrangement of alkenes and cinnamyl derivatives in 85–90% yields with markedly accelerated kinetics relative to homogeneous TTN conditions . This supported reagent format also facilitates simple post-reaction workup by precipitation of insoluble thallium(I) nitrate, a practical advantage for process-scale operations .

Selective Thioacetal Hydrolysis

TTN enables the selective hydrolysis of thioacetals to carbonyl compounds without affecting other oxidation-sensitive functional groups . This transformation is particularly valuable in multi-step total synthesis sequences where the thioacetal serves as a temporary protecting group for ketones or aldehydes. The poor nucleophilicity of the nitrate anion minimizes unwanted byproduct formation compared to oxidants with more nucleophilic counterions .

Ring Expansion & 19-Norsteroid Synthesis

For the oxidative rearrangement of cyclic aralkyl ketones to ring-expanded products and as a general synthetic route to 19-norsteroids, TTN provides regioselective control that is not consistently achievable with alternative oxidants . Laboratories engaged in steroid chemistry or medicinal chemistry programs targeting steroidal scaffolds should prioritize TTN procurement for these specific transformations .

Application
Selection Property
Validation Focus
Indane scaffold synthesis
Reported yield advantage over HTIB
Yield validation under ring contraction conditions
Supported reagent for rapid alkene rearrangement
K10 clay-supported format
Reaction rate and conversion efficiency
Selective thioacetal hydrolysis
Nitrate’s low nucleophilicity profile
Functional group compatibility
Ring expansion & norsteroid synthesis
Regioselective oxidative rearrangement
Steroid scaffold applicability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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